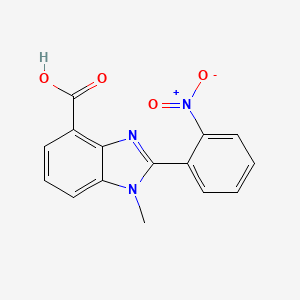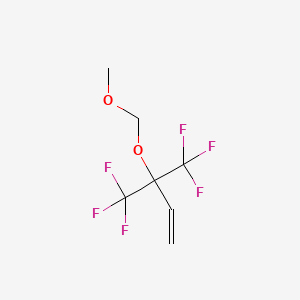
21-Methylhentriacontan-7-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Methylhentriacontan-7-OL is a long-chain fatty alcohol with the molecular formula C32H66O. This compound is part of the fatty alcohol family, which are typically derived from natural fats and oils. Fatty alcohols are known for their use in various industrial applications, including cosmetics, detergents, and lubricants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 21-Methylhentriacontan-7-OL can be achieved through several methods. One common approach involves the reduction of the corresponding fatty acid or ester. This reduction can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the hydrogenation of fatty acid methyl esters derived from natural oils. This process typically requires a catalyst, such as nickel or palladium, and is conducted under high pressure and temperature to ensure complete reduction.
Analyse Chemischer Reaktionen
Types of Reactions: 21-Methylhentriacontan-7-OL undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol to the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: 21-Methylhentriacontanal (aldehyde) or 21-Methylhentriacontanoic acid (carboxylic acid).
Reduction: 21-Methylhentriacontane (hydrocarbon).
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
21-Methylhentriacontan-7-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in biological membranes and its potential effects on cell signaling.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of surfactants, emulsifiers, and lubricants.
Wirkmechanismus
The mechanism of action of 21-Methylhentriacontan-7-OL involves its interaction with cellular membranes and proteins. The hydroxyl group allows it to participate in hydrogen bonding, which can influence membrane fluidity and protein function. Additionally, its long hydrophobic chain can integrate into lipid bilayers, affecting membrane dynamics and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Hentriacontanonaene: A long-chain polyunsaturated hydrocarbon.
5-Methylheptadecan-7-OL: Another methyl-branched secondary alcohol.
Uniqueness: 21-Methylhentriacontan-7-OL is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its long chain length makes it particularly useful in applications requiring high hydrophobicity and stability.
Eigenschaften
CAS-Nummer |
647025-05-6 |
|---|---|
Molekularformel |
C32H66O |
Molekulargewicht |
466.9 g/mol |
IUPAC-Name |
(21R)-21-methylhentriacontan-7-ol |
InChI |
InChI=1S/C32H66O/c1-4-6-8-10-11-17-20-23-27-31(3)28-24-21-18-15-13-12-14-16-19-22-26-30-32(33)29-25-9-7-5-2/h31-33H,4-30H2,1-3H3/t31-,32?/m1/s1 |
InChI-Schlüssel |
CRZTUHFIUIELJW-XGDNGBMYSA-N |
Isomerische SMILES |
CCCCCCCCCC[C@@H](C)CCCCCCCCCCCCCC(CCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCC(C)CCCCCCCCCCCCCC(CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL](/img/structure/B12592644.png)
![2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol](/img/structure/B12592651.png)
![4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B12592659.png)

![Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate](/img/structure/B12592670.png)

![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12592686.png)
![2-Thia-1-azaspiro[4.5]deca-6,9-dien-8-one, 1-methoxy-, 2,2-dioxide](/img/structure/B12592695.png)

